

In vitro activity comparison of 8-Chlorotriazolo[1,5-a]pyrazine derivatives

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Compound of Interest

Compound Name: 8-Chloro[1,2,4]triazolo[1,5-a]pyrazine

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Comparative In Vitro Activity of Triazolo[1,5-a]pyrazine Derivatives

A comprehensive guide for researchers, scientists, and drug development professionals on the biological activities of substituted triazolo[1,5-a]pyrazine analogs.

This guide provides a comparative analysis of the in vitro biological activity of a series of aminated[1][2][3]triazolo[4,3-a]pyrazine derivatives, which are structural isomers of the [1,5-a]pyrazine system. Due to a scarcity of published data on 8-Chlorotriazolo[1,5-a]pyrazine derivatives, this guide focuses on the closely related 5-chloro-[1][2][3]triazolo[4,3-a]pyrazine scaffold to provide insights into the potential of this chemical class. The data presented herein is intended to serve as a reference for the design and development of novel therapeutic agents based on the triazolopyrazine core.

In Vitro Antimalarial Activity of Aminated 5-Chloro-3-(4-chlorophenyl)-[1][2][3]triazolo[4,3-a]pyrazine Derivatives

A series of 14 aminated derivatives were synthesized from 5-chloro-3-(4-chlorophenyl)-[1][2][3]triazolo[4,3-a]pyrazine and evaluated for their in vitro activity against the 3D7 strain of *Plasmodium falciparum* and for cytotoxicity against the human embryonic kidney cell line

HEK293. The results, summarized in the table below, indicate that tertiary alkylamine derivatives exhibited the most promising antimalarial activity with low cytotoxicity.

Compound ID	Amine Substituent	P. falciparum 3D7 IC50 (µM)[1]	HEK293 Cytotoxicity IC50 (µM)[1]
1	Chloro (starting material)	> 2 µM	Not Reported
2	Phenethylamine	> 20 µM	> 80 µM
3	2-(4-Chlorophenyl)ethan-1-amine	> 20 µM	> 80 µM
4	2-(4-Methoxyphenyl)ethan-1-amine	> 20 µM	> 80 µM
5	2-(Trifluoromethyl)benzylamine	> 20 µM	> 80 µM
6	2-Fluorobenzylamine	> 20 µM	> 80 µM
7	Isopentylamine	> 20 µM	> 80 µM
8	Cyclohexylmethanamine	> 20 µM	> 80 µM
9	2-(Piperidin-1-yl)ethan-1-amine	> 20 µM	> 80 µM
10	N1,N1-Dimethylethane-1,2-diamine	9.90	> 80 µM
11	N1,N1-Diethylethane-1,2-diamine	14.80	> 80 µM
12	1-(Piperidin-1-yl)propan-2-amine	17.00	> 80 µM
13	3-(Dibutylamino)propan-	23.30	Not Reported

	1-amine		
14	3-(Diethylamino)propan-1-amine	18.30	Not Reported
15	tert-Butyl (4-aminobutyl)carbamate	> 20 μ M	> 80 μ M

Experimental Protocols

Synthesis of Aminated Triazolopyrazine Analogues

The aminated derivatives were synthesized by reacting 5-chloro-3-(4-chlorophenyl)-[1][2][3]triazolo[4,3-a]pyrazine with an excess of the corresponding primary amine at room temperature for 16 hours. The resulting products were purified using chromatography to achieve a purity of $\geq 95\%$.[1]

In Vitro Antimalarial Assay

The in vitro antimalarial activity was assessed against the chloroquine-sensitive 3D7 strain of *Plasmodium falciparum*. The parasites were cultured in human erythrocytes and treated with the test compounds. The parasite viability was determined using a SYBR Green I-based fluorescence assay.

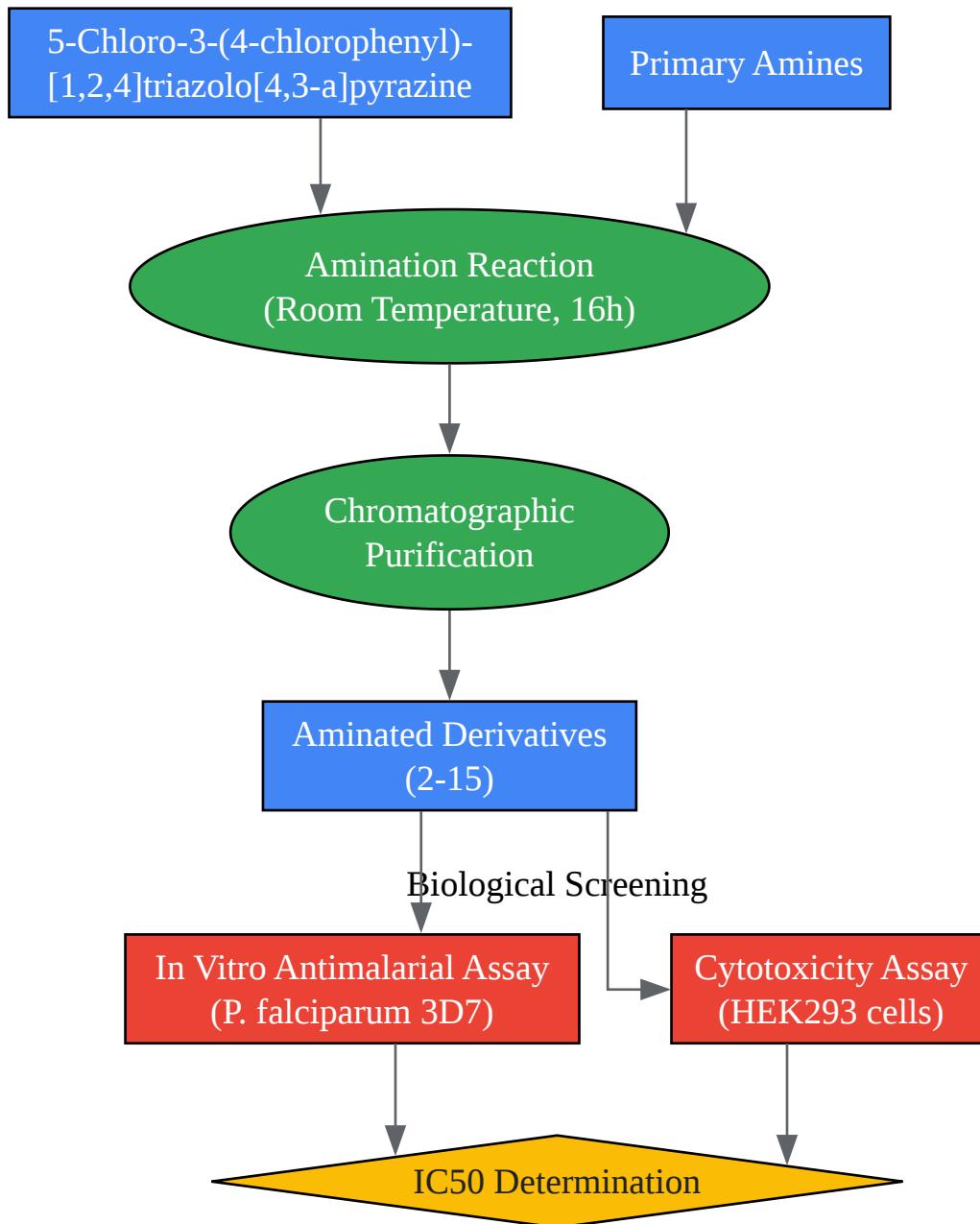
Cytotoxicity Assay

The cytotoxicity of the compounds was evaluated against the human embryonic kidney cell line HEK293. The cells were incubated with the test compounds for a specified period, and cell viability was measured using a standard method such as the MTT assay.

Experimental Workflow and Proposed Mechanism of Action

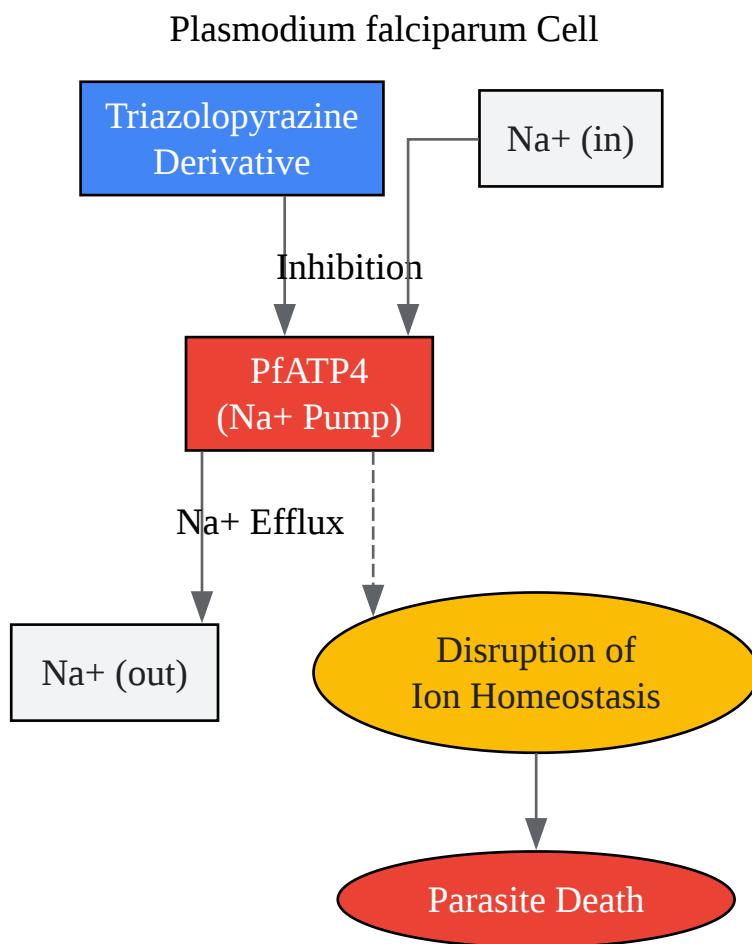
The general workflow for the synthesis and biological evaluation of the triazolopyrazine derivatives is depicted below.

Synthesis

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Caption: General workflow for the synthesis and in vitro screening of aminated triazolopyrazine derivatives.

The antimalarial activity of the [1][2][3]triazolo[4,3-a]pyrazine scaffold is believed to be associated with the dysregulation of the *P. falciparum* ATP4 protein (PfATP4), a sodium-ion-translocating ATPase.^[1] While the exact binding mode is not fully elucidated for these specific aminated derivatives, the proposed mechanism involves the inhibition of this essential ion pump, leading to disruption of ion homeostasis and parasite death.



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Caption: Proposed mechanism of action for triazolopyrazine derivatives via inhibition of PfATP4.

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References

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